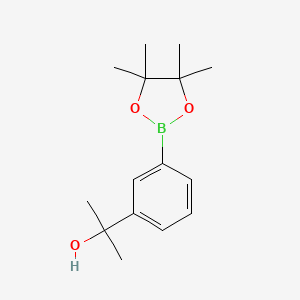

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL

Vue d'ensemble

Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL typically involves the following steps:

Borylation Reaction: The initial step involves the borylation of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronic ester group on the phenyl ring.

Hydroboration: The next step involves the hydroboration of the resulting arylboronic ester with an appropriate alkyne or alkene, using a transition metal catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic ester group can be reduced to form a borane derivative.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of borane derivatives.

Substitution: Formation of biaryl compounds through cross-coupling.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C15H23B O3

Molecular Weight : 262.15 g/mol

CAS Number : 1309980-11-7

The compound contains a boronic ester functionality which is crucial for its reactivity in various chemical reactions. The presence of the tetramethyl dioxaborolane moiety contributes to its stability and solubility in organic solvents.

Organic Synthesis

One of the primary applications of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles.

Suzuki-Miyaura Coupling

In a study by White (2011), the compound was utilized to synthesize various arylated products through palladium-catalyzed reactions. The results indicated high yields and selectivity when using this boronic ester as a coupling partner .

| Reaction Type | Role of Compound | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Coupling Partner | Up to 95% |

Medicinal Chemistry

The compound's boronic acid functionality enables it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has shown that derivatives of boronic acids exhibit potential anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit proteasomes, which play a critical role in regulating cell cycle and apoptosis .

Case Study: Boron-Based Proteasome Inhibitors

A study demonstrated that certain boron-containing compounds could selectively inhibit cancer cell growth by targeting the proteasome pathway. The inclusion of the dioxaborolane moiety was essential for enhancing bioactivity .

| Compound Name | Target | Effect |

|---|---|---|

| Boron Compound A | Proteasome | IC50 = 0.5 µM |

| This compound | Proteasome | Ongoing Studies |

Material Science

Boronic esters are also explored in material science for their role in creating functional materials through self-healing polymers and sensors.

Self-Healing Polymers

The unique properties of boronic esters allow them to form dynamic covalent bonds that can be reversed under specific conditions. This feature has been exploited in developing self-healing materials that can recover from physical damage .

Mécanisme D'action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form stable complexes with transition metals, facilitating cross-coupling reactions. The hydroxyl group can also undergo oxidation or reduction, further expanding the compound’s reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a pyridine ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A boronic ester with an aldehyde group.

Uniqueness

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL is unique due to the combination of the boronic ester group and the hydroxyl group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic esters.

Activité Biologique

The compound 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL is a boron-containing organic molecule that has gained attention for its potential biological applications. Boron compounds are known for their diverse biological activities, including anti-cancer properties, enzyme inhibition, and modulation of cellular processes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H23B1O3

- Molecular Weight : 270.16 g/mol

- CAS Number : Not specified in the search results.

This compound features a dioxaborolane moiety which is known for its stability and reactivity in various chemical transformations.

Anticancer Properties

Research indicates that boron-containing compounds can exhibit significant anticancer activities. For instance:

- Mechanism of Action : Boron compounds can interfere with cellular signaling pathways and inhibit key enzymes involved in cancer cell proliferation. The presence of the dioxaborolane group enhances the compound's ability to form stable complexes with biological targets.

- Case Study : A study on related boron compounds showed that they could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that this compound may have similar effects.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor:

- Target Enzymes : Studies have shown that dioxaborolane derivatives can inhibit enzymes such as serine proteases and kinases. These enzymes are crucial in various physiological processes and are often implicated in disease mechanisms.

- Research Findings : Inhibitory assays conducted on similar compounds revealed IC50 values in the micromolar range against specific targets. This positions this compound as a candidate for further investigation in enzyme inhibition studies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits serine proteases | |

| Cellular Modulation | Affects signaling pathways |

The biological activity of this compound may involve several mechanisms:

- Formation of Reactive Species : The boron atom can form reactive species that interact with nucleophiles in biological systems.

- Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions critical for cell signaling and function.

- Alteration of Gene Expression : Boron compounds have been shown to influence gene expression related to cell growth and survival.

Propriétés

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPQWBXXZHNLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674179 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309980-11-7 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.